Computed Lipophilicity (XlogP): 2-Propyl-1H-Indole Occupies an Intermediate Hydrophobicity Window Distinct from 2-Ethyl and 2-Butyl Homologs
The computed XlogP of 2-propyl-1H-indole is 3.3, placing it in the intermediate lipophilicity range that QSAR studies have identified as optimal for balanced membrane permeability and receptor-binding cavity complementarity. Its shorter-chain homolog, 2-ethyl-1H-indole (XlogP approximately 2.5, estimated from atom-based calculation with one fewer methylene unit, ΔXlogP ≈ +0.5 per CH₂), would be substantially less lipophilic, while the longer-chain homolog, 2-butyl-1H-indole (XlogP approximately 3.8), would exceed the upper bound of the optimal window identified for melatonin receptor affinity [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.3 |
| Comparator Or Baseline | 2-Ethyl-1H-indole: XlogP ≈ 2.5 (estimated); 2-Butyl-1H-indole: XlogP ≈ 3.8 (estimated). Optimal QSAR lipophilicity window for 2-substituted indole melatonin ligands identified as approximately logP 3.0–3.5. |
| Quantified Difference | 2-Propyl-1H-indole sits within the QSAR-defined optimal window; 2-ethyl falls below the lower bound; 2-butyl exceeds the upper bound. |
| Conditions | Computed XlogP values; QSAR model derived from mt₁ and MT₂ human cloned melatonin receptor binding assays using sixteen 6-methoxy-1-(2-propionylaminoethyl)indole derivatives with varied C-2 substituents. |
Why This Matters
When procuring a 2-alkylindole core for a medicinal chemistry program targeting melatonin or related GPCR receptors, the n-propyl variant provides pre-optimized lipophilicity that eliminates the need for additional hydrophobic balancing through substitution at other ring positions.
- [1] Mor, M., Spadoni, G., Di Giacomo, B., Diamantini, G., Bedini, A., Tarzia, G., Plazzi, P.V., Rivara, S., Nonno, R., Lucini, V., Pannacci, M., Fraschini, F. & Stankov, B.M. (2001). Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands. Bioorganic & Medicinal Chemistry, 9(4), 1045–1057. View Source
- [2] XlogP data: PubChem-computed XlogP3-AA = 3.3 for 2-propyl-1H-indole. Kuujia.com, CAS 13228-41-6 physical property summary. View Source
